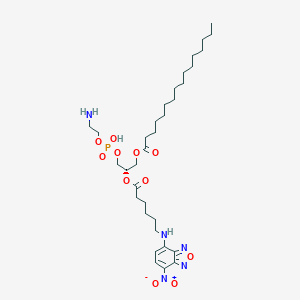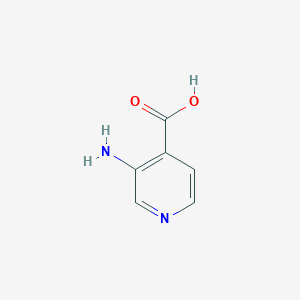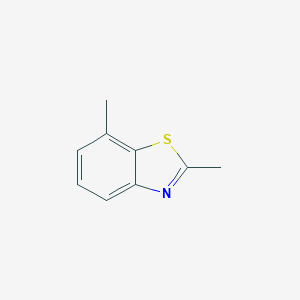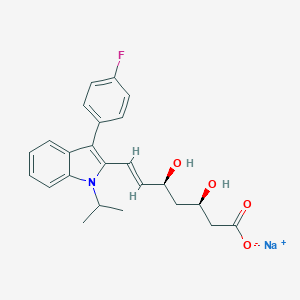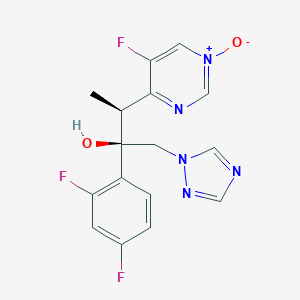
Voriconazole N-Oxyde
Vue d'ensemble
Description
UK-121,265 is an alkylbenzene.
Applications De Recherche Scientifique
Analyse pharmacocinétique
Le Voriconazole N-Oxyde est utilisé dans les études pharmacocinétiques pour comprendre sa distribution et son métabolisme chez l'homme. Des techniques de microdialyse ont été appliquées pour évaluer les concentrations interstitielles de VNO, fournissant des informations sur l'exposition au site cible et contribuant à l'optimisation des schémas posologiques personnalisés .
Surveillance du traitement antifongique
Le VNO sert de marqueur pour surveiller l'efficacité et l'innocuité du traitement par Voriconazole, en particulier chez les patients immunodéprimés. Ses niveaux peuvent être indicatifs des résultats thérapeutiques ou d'une toxicité potentielle, guidant ainsi les ajustements immédiats de la posologie .
Études d'interaction médicamenteuse
La mesure simultanée du Voriconazole et du VNO peut être cruciale pour comprendre les interactions médicamenteuses. Ceci est particulièrement important pour les patients ambulatoires, où l'observance des médicaments et l'influence d'autres médicaments sur les concentrations de Voriconazole sont des facteurs critiques .
Évaluation de l'impact génotypique
La recherche a montré que le génotype CYP2C19 influence de manière significative la pharmacocinétique du VNO. Les études impliquant le VNO aident à évaluer l'impact de la variabilité génétique sur le métabolisme des médicaments, ce qui est essentiel pour les approches de médecine personnalisée .
Caractérisation de la microdialyse in vitro
Le VNO a été caractérisé à l'aide de la microdialyse in vitro pour soutenir son application dans les essais cliniques. Cette méthode permet de comprendre la récupération relative du VNO et son interaction avec le Voriconazole, ce qui est essentiel pour évaluer les concentrations au site cible .
Surveillance thérapeutique des médicaments
Le développement de méthodes pour la quantification simultanée du Voriconazole et du VNO dans le plasma aide à la surveillance thérapeutique des médicaments. Ceci est utile pour évaluer l'observance et pour les ajustements immédiats de la posologie en fonction des niveaux de concentration plasmatique .
Mécanisme D'action
Target of Action
Voriconazole N-Oxide is a major metabolite of the triazole antifungal voriconazole . The primary targets of voriconazole, and by extension Voriconazole N-Oxide, are fungal cytochrome P450 enzymes, specifically 14-alpha sterol demethylase . These enzymes play a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .
Mode of Action
Voriconazole N-Oxide, like voriconazole, interferes with fungal cytochrome P450 activity. It selectively inhibits 14-alpha-lanosterol demethylation, a critical step in ergosterol synthesis . This inhibition leads to a decrease in ergosterol synthesis and subsequently inhibits the formation of the fungal cell membrane .
Biochemical Pathways
The inhibition of 14-alpha sterol demethylase disrupts the biochemical pathway for ergosterol synthesis. Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to an accumulation of 14-alpha-methyl sterols, which are toxic to the fungus, causing alterations in the fungal cell membrane and inhibiting fungal growth .
Pharmacokinetics
Voriconazole N-Oxide is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . Voriconazole exhibits nonlinear pharmacokinetics with high interindividual variability . It is known to cause time-dependent inhibition of CYP3A4 . Voriconazole and its N-Oxide metabolite distribute into interstitial space fluid (ISF), with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Result of Action
The result of voriconazole’s action, and by extension Voriconazole N-Oxide, is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, the integrity of the fungal cell membrane is compromised, leading to the death of the fungal cell .
Action Environment
The action of Voriconazole N-Oxide can be influenced by several environmental factors. For instance, the inflammatory state in patients can alter the metabolism and thus the pharmacokinetics of many drugs . In addition, the CYP2C19 genotype can influence interindividual differences in voriconazole metabolism . Ultimately, a thorough understanding of these factors can contribute to the optimization of personalized voriconazole dosing regimens .
Safety and Hazards
Orientations Futures
The feasibility of the simultaneous microdialysis of Voriconazole and its N-oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-oxide metabolite pharmacokinetics in plasma and ISF . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .
Analyse Biochimique
Biochemical Properties
Voriconazole N-Oxide interacts with various enzymes and proteins in the body. It is predominantly formed by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolism of Voriconazole to Voriconazole N-Oxide is influenced by genetic polymorphisms of CYP2C19 .
Cellular Effects
Voriconazole N-Oxide has been found to have effects on various types of cells and cellular processes. For instance, inflammation may affect the metabolism of Voriconazole to Voriconazole N-Oxide both in adult and elderly patients . Decreased plasma albumin levels and increased total bilirubin levels under inflammatory conditions may also alter Voriconazole metabolism .
Molecular Mechanism
Voriconazole N-Oxide exerts its effects at the molecular level through various mechanisms. It is formed via oxidation of Voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolism of Voriconazole to Voriconazole N-Oxide is influenced by genetic polymorphisms of CYP2C19 .
Temporal Effects in Laboratory Settings
The effects of Voriconazole N-Oxide change over time in laboratory settings. Voriconazole and Voriconazole N-Oxide revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Dosage Effects in Animal Models
The effects of Voriconazole N-Oxide vary with different dosages in animal models. For instance, side effects are not thoroughly known in animals, but may include vomiting, diarrhea, or decreased appetite. In dogs, liver enlargement has occurred after 30 days of dosing .
Metabolic Pathways
Voriconazole N-Oxide is involved in various metabolic pathways. It is formed via oxidation of Voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 .
Transport and Distribution
Voriconazole N-Oxide is transported and distributed within cells and tissues. Voriconazole and Voriconazole N-Oxide revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Subcellular Localization
The subcellular localization of Voriconazole N-Oxide and its effects on its activity or function are not thoroughly known. Voriconazole and Voriconazole N-Oxide revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .
Propriétés
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFPLUCFPRUHU-MGPLVRAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434719 | |
| Record name | Voriconazole N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618109-05-0 | |
| Record name | Voriconazole N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618109050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voriconazole N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VORICONAZOLE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684933R4SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




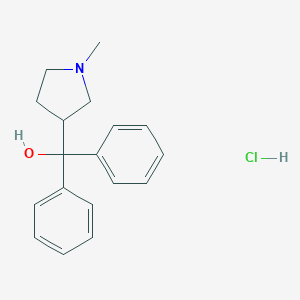

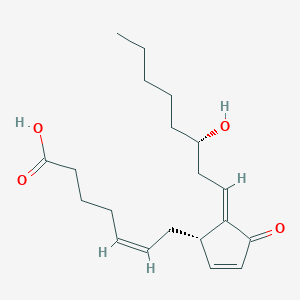
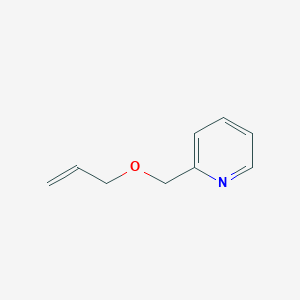
![1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol](/img/structure/B21578.png)
